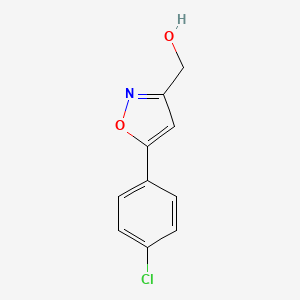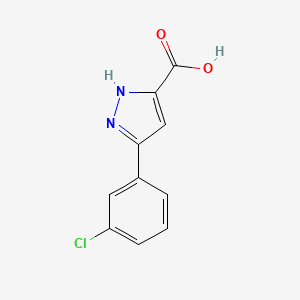
5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
Pyrazole is a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . The compound you mentioned, “5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid”, would be expected to have a pyrazole ring substituted with a 3-chlorophenyl group at the 5-position and a carboxylic acid group at the 3-position .
Molecular Structure Analysis
The molecular structure of “5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid” would be expected to consist of a pyrazole ring substituted with a 3-chlorophenyl group and a carboxylic acid group . The presence of the carboxylic acid group would likely result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .
Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid” might undergo would depend on the reaction conditions and the presence of other reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid” would be expected to be influenced by its molecular structure. For example, the presence of the carboxylic acid group could result in the compound being acidic, and the presence of the chlorophenyl group could affect the compound’s solubility and reactivity .
Applications De Recherche Scientifique
Synthesis and Biological Applications
Heterocyclic compounds, including pyrazole carboxylic acid derivatives, are fundamental in organic chemistry for synthesizing biologically active compounds. These derivatives exhibit a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives and their biological applications have been comprehensively reviewed, providing insight into their significant scaffold structures and the variety of synthetic methods employed. This review serves as a guide for scientists in medicinal chemistry, highlighting the importance of pyrazole carboxylic acid derivatives in drug discovery (Cetin, 2020).
Therapeutic Applications of Pyrazolines
Pyrazolines, another class of nitrogen-containing five-membered ring heterocyclic compounds, have shown diverse biological properties, which have led to considerable research interest. Their therapeutic applications span antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Additionally, they exhibit pharmacological effects as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, antioxidant, and antidiabetic agents. The exploration of pyrazoline derivatives and their broad spectrum of pharmacological effects underlines their potential in drug development (Shaaban et al., 2012).
Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole moiety, recognized as a pharmacophore, is pivotal in numerous biologically active compounds. It is extensively used as synthons in organic synthesis due to its wide-ranging biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV. The success of pyrazole COX-2 inhibitors has particularly highlighted these heterocycles' significance in medicinal chemistry. The review discusses various synthetic strategies to annex different heterocyclic nuclei with bioactive pyrazoles, extending heterocyclic systems categories (Dar & Shamsuzzaman, 2015).
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-6(4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZLQBGNAQXXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403221 | |
| Record name | 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
595610-50-7 | |
| Record name | 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



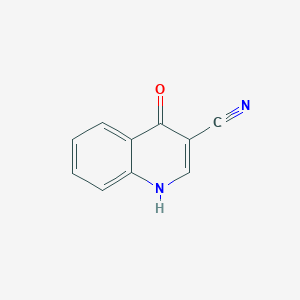
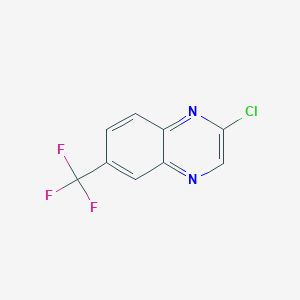
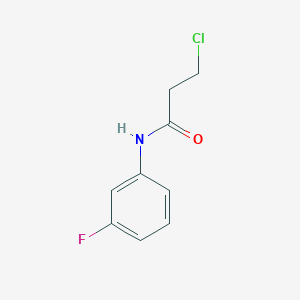
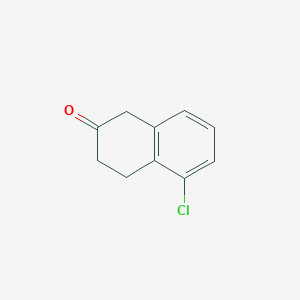
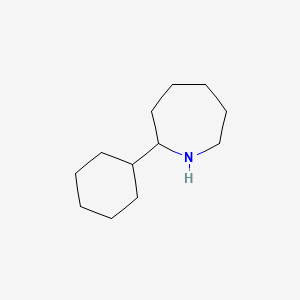
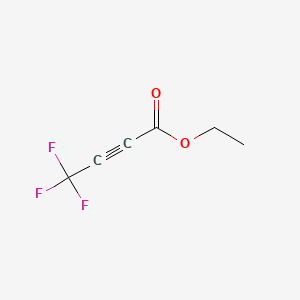
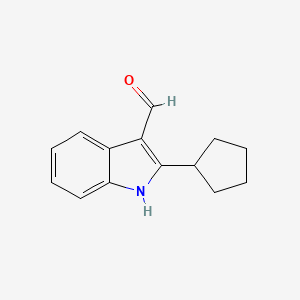
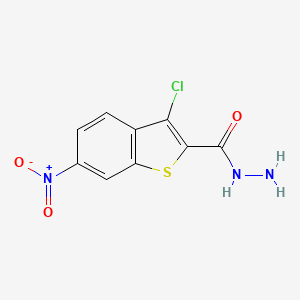
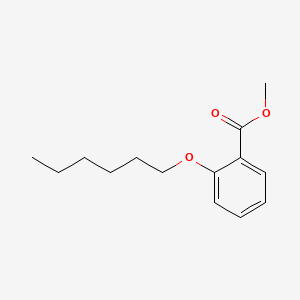
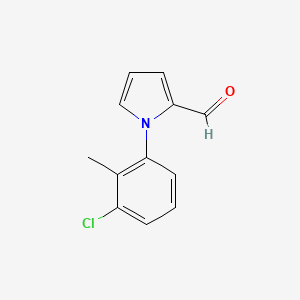
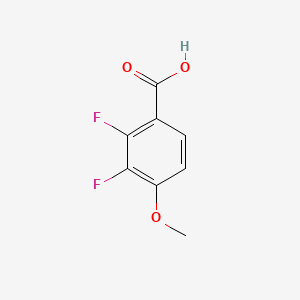
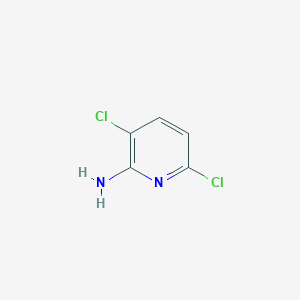
![N'-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide](/img/structure/B1351872.png)
